molecular formula C11H13Cl2N5O3 B591165 Dedihydroxy N-Acetyl-dichloroganciclovir CAS No. 441349-84-4

Dedihydroxy N-Acetyl-dichloroganciclovir

Cat. No.: B591165
CAS No.: 441349-84-4
M. Wt: 334.157
InChI Key: KGLPUKRKISTRSH-UHFFFAOYSA-N
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Description

Dedihydroxy N-Acetyl-dichloroganciclovir is a chemical compound with the molecular formula C11H13Cl2N5O3 and a molecular weight of 334.16 g/mol. It is a reactant in the preparation of intermediates of Ganciclovir, an antiviral medication . The compound is characterized by its unique structure, which includes a purine base linked to an acetamide group and a dichloropropyl ether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dedihydroxy N-Acetyl-dichloroganciclovir involves multiple steps. One common method includes the reaction of a purine derivative with a dichloropropyl ether under specific conditions to form the desired product. The reaction typically requires a controlled environment with precise temperature and pH settings to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The production is carried out in specialized facilities that adhere to strict safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Dedihydroxy N-Acetyl-dichloroganciclovir undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The dichloropropyl ether moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.

Scientific Research Applications

Dedihydroxy N-Acetyl-dichloroganciclovir has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: As a precursor to Ganciclovir, it plays a role in antiviral research and drug development.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Dedihydroxy N-Acetyl-dichloroganciclovir involves its conversion to active metabolites that interact with viral DNA polymerase. This interaction inhibits the replication of viral DNA, thereby exerting its antiviral effects . The compound targets specific enzymes and pathways involved in viral replication, making it effective against certain viruses .

Comparison with Similar Compounds

Similar Compounds

    Ganciclovir: A closely related antiviral compound with a similar structure and mechanism of action.

    Acyclovir: Another antiviral agent that shares structural similarities with Dedihydroxy N-Acetyl-dichloroganciclovir.

Uniqueness

This compound is unique due to its specific dichloropropyl ether moiety, which distinguishes it from other similar compounds. This structural feature contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[9-(1,3-dichloropropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N5O3/c1-6(19)15-11-16-9-8(10(20)17-11)14-4-18(9)5-21-7(2-12)3-13/h4,7H,2-3,5H2,1H3,(H2,15,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLPUKRKISTRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441349-84-4
Record name N-(9-{[(1,3-Dichloro-2-propanyl)oxy]methyl}-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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